Cobaltous sulfamate

Description

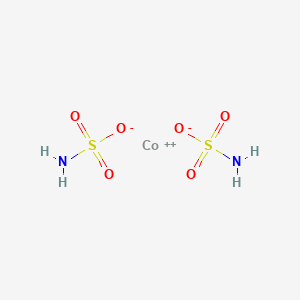

Structure

2D Structure

Properties

CAS No. |

14017-41-5 |

|---|---|

Molecular Formula |

CoH3NO3S |

Molecular Weight |

156.03 g/mol |

IUPAC Name |

cobalt;sulfamic acid |

InChI |

InChI=1S/Co.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

VWFLTHZUCYHIEC-UHFFFAOYSA-N |

SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Co+2] |

Canonical SMILES |

NS(=O)(=O)O.[Co] |

Color/Form |

Reddish colored solid Reddish crystalline solid |

Other CAS No. |

14017-41-5 |

physical_description |

Cobaltous sulfamate is a reddish colored solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used as a pigment and electroplating metals. Liquid |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

Soluble in wate |

Origin of Product |

United States |

Advanced Characterization of Cobaltous Sulfamate and Its Derivatives

Structural Elucidation

The structural properties of cobaltous sulfamate (B1201201) and its derivatives are primarily investigated through advanced characterization techniques such as X-ray diffraction and electron microscopy. These methods provide fundamental information regarding the compound's crystal structure, morphology, and polymeric nature.

X-ray Diffraction (XRD) Analysis (Powder and Single Crystal)

X-ray diffraction is a critical tool for the structural analysis of crystalline materials, including cobaltous sulfamate. Both powder XRD (PXRD) and single-crystal XRD are employed to determine its atomic and molecular structure.

Single-crystal X-ray diffraction analysis of cobalt sulfamate (CSM) has shown that it crystallizes in the orthorhombic system. sphinxsai.com The specific space group identified for CSM is Pcab. sphinxsai.com

Derivatives and related coordination polymers of cobalt with similar anions exhibit a variety of crystal systems. For example, a cobalt-sulfate coordination polymer assembled with melamine (B1676169) crystallizes in the triclinic system with a P-1 space group. nih.govresearchgate.net Other derivatives, such as hexakis(urea)cobalt(II) sulfate (B86663) monohydrate, belong to the orthorhombic system with a noncentrosymmetric space group of Pca21. ymerdigital.com Furthermore, mixed Tutton's salts like potassium magnesium cobalt sulfate hexahydrate are known to crystallize in a monoclinic system with a P21/c space group. rasayanjournal.co.in

The lattice parameters for cobalt sulfamate have been determined from powder X-ray diffraction data. The values are reported as a = 8.115 Å, b = 9.145 Å, and c = 8.247 Å. sphinxsai.com These parameters result in a unit cell volume (V) of 612.130 ų. sphinxsai.com

The structural parameters for related cobalt-sulfate derivatives vary based on their composition. For instance, the triclinic cobalt-sulfate-melamine coordination polymer has lattice parameters of a = 5.3182 Å, b = 7.2591 Å, c = 12.5757 Å, with α = 93.3633°, β = 99.5922°, and γ = 109.6577°. nih.govresearchgate.net The table below summarizes the crystallographic data for cobalt sulfamate and some of its related sulfate derivatives.

| Compound | Crystal System | Space Group | Lattice Parameters | Unit Cell Volume (ų) | Reference |

|---|---|---|---|---|---|

| Cobalt Sulfamate (CSM) | Orthorhombic | Pcab | a=8.115 Å, b=9.145 Å, c=8.247 Å | 612.130 | sphinxsai.com |

| Cobalt-Sulfate-Melamine Polymer | Triclinic | P-1 | a=5.3182 Å, b=7.2591 Å, c=12.5757 Å, α=93.3633°, β=99.5922°, γ=109.6577° | Not specified in source | nih.govresearchgate.net |

| Hexakis(urea)cobalt(II) Sulfate Monohydrate | Orthorhombic | Pca21 | a=15.0549 Å, b=7.2105 Å, c=20.0284 Å | 2174.15 | ymerdigital.com |

| Potassium Magnesium Cobalt Sulfate Hexahydrate | Monoclinic | P21/c | a=6.1457 Å, b=12.2208 Å, c=9.0677 Å, β=105° | 657.87 | rasayanjournal.co.in |

Powder X-ray diffraction patterns of cobalt sulfamate show well-defined, sharp peaks, which confirm the crystalline nature of the material. sphinxsai.com The PXRD pattern for cobalt sulfamate aligns well with that of pure sulfamic acid, though some peaks are slightly shifted and new peaks appear, which confirms the incorporation of cobalt into the lattice. sphinxsai.com Studies on a series of transition metal amidosulfonates, including the cobalt salt, indicate that the compounds are obtained with a degree of crystallinity but show no evidence of being isomorphous with one another. redalyc.orgredalyc.org

Isomorphism is, however, a known phenomenon in related cobalt-containing compounds, particularly Tutton's salts, which are double sulfates with the general formula M'₂M''(SO₄)₂·6H₂O. rasayanjournal.co.in These compounds are recognized as one of the most well-known series of isomorphous structures. rasayanjournal.co.in For example, potassium magnesium cobalt sulfate hexahydrate is a mixed crystal that maintains the monoclinic structure of the parent Tutton's salt. rasayanjournal.co.in Similarly, hexakis(urea)cobalt(II) sulfate is reported to be isostructural with the nickel(II) and zinc(II) hexakis(urea) complexes. ymerdigital.com

In cobalt-based coordination polymers, XRD is essential for elucidating the arrangement of the polymeric chains. In a derivative cobalt-sulfate-melamine coordination polymer, single-crystal X-ray diffraction revealed a structure composed of cobalt-sulfate chains extending along the a-axis. nih.govacs.org Within these chains, adjacent cobalt cations are bridged by two HSO₄⁻ anions through Co-O bonds. nih.govacs.org Each cobalt ion is in an octahedral coordination environment, also bonding to two water molecules. nih.govacs.org Importantly, the direction of these cobalt-sulfate chains was found to be aligned with the long axis of the crystal. nih.govacs.org

Another study on a 1-D chain polymer, [{Co(μ-SO₄)L₃}n] (where L is 3{5}-tert-butylpyrazole), showed that bridging sulfate ligands link the cobalt centers into one-dimensional chains that run parallel to the crystallographic b-axis. psu.edu The solid-state structures of various cobalt-pyridine-sulfate compounds also demonstrate polymeric chains of Co(II) cations linked by bridging sulfate ions. iucr.orgiucr.org

Electron Microscopy (SEM) for Morphology and Particle Characterization

Scanning Electron Microscopy (SEM) is a technique used to study the surface morphology and characterize the particles of a material. iyte.edu.trmee-inc.com The method provides high-resolution imaging of surface features and texture. mee-inc.com For cobalt sulfamate, SEM analysis has been utilized to study the morphology of the grown crystals. sphinxsai.com While specific descriptive details of the cobalt sulfamate morphology from SEM are not extensively documented in the provided sources, the technique is fundamental in determining the shape, size, and textural properties of the crystalline particles. iyte.edu.tr In the broader context of cobalt compounds, SEM has been used to study the varied morphologies of precursors for cobalt oxide synthesis, revealing different aggregation morphologies depending on the cobalt source used, such as cobalt sulfate. researchgate.net

Spectroscopic Investigations

The elucidation of the structural and electronic properties of this compound and its derivatives relies heavily on a suite of advanced spectroscopic techniques. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed insights into its bonding, coordination environment, electronic transitions, and paramagnetic nature.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mt.comwikipedia.org For this compound, FTIR analysis confirms the presence of key functional groups and the incorporation of cobalt into the sulfamate lattice. sphinxsai.com

The FTIR spectrum of a cobalt sulfamate (CSM) crystal reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule. sphinxsai.com The presence of various functional groups in the recorded spectrum supports the formation of the cobalt sulfamate crystal. sphinxsai.com For instance, shifts in the peak positions compared to pure sulfamic acid indicate the coordination of the cobalt ion. sphinxsai.com

Key vibrational frequencies and their assignments for this compound are detailed in the table below.

| Frequency (cm⁻¹) | Assignment | Source |

| 3432 | O-H Stretching | sphinxsai.com |

| 1634 | N-H Bending | sphinxsai.com |

| 1259 | S=O Asymmetric Stretching | sphinxsai.com |

| 1060 | S=O Symmetric Stretching | sphinxsai.com |

| 985 | S-N Stretching | sphinxsai.com |

| 643 | O-S-O Bending | sphinxsai.com |

| 545 | Co-O Stretching | sphinxsai.com |

This table is interactive. Click on the headers to sort.

The data clearly indicates the fundamental vibrations of the sulfamate group (S=O and S-N stretching) and the hydroxyl group (O-H stretching). Crucially, the appearance of a band around 545 cm⁻¹ is attributed to the Co-O stretching vibration, confirming the coordination of the cobalt metal ion within the crystal structure. sphinxsai.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Geometry

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about electronic transitions between energy levels. For transition metal complexes like this compound, UV-Vis spectra are particularly useful for determining the coordination geometry of the metal ion. mdpi.com

In aqueous solutions, the Co(II) ion typically exhibits a characteristic absorption peak around 510 nm, which is responsible for the pink-to-red color of its hydrated salts. mdpi.com Studies on single crystals of cobalt sulfamate (CSM) have identified a UV cut-off wavelength at approximately 213 nm. sphinxsai.com From this, the optical band gap energy for CSM has been calculated to be 5.8 eV. sphinxsai.com This wide band gap suggests the material is transparent in the visible region and suitable for certain optical applications. sphinxsai.com

The coordination environment significantly influences the electronic transitions. For example, cobalt(II) complexes can exist in either octahedral or tetrahedral geometries, which give rise to distinct UV-Vis spectra. While hydrated this compound likely features octahedrally coordinated Co(II), changes in the environment, such as the addition of other ligands, can alter this geometry and, consequently, the absorption spectrum. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. dntb.gov.ua However, its application to paramagnetic compounds like this compound presents significant challenges. The unpaired electrons of the Co(II) ion cause large shifts (paramagnetic shifts) and substantial broadening of NMR signals for nearby nuclei, often rendering the spectra difficult to interpret. nih.gov

Despite these difficulties, NMR can provide valuable information. Studies on other cobalt(II) complexes have shown that while many signals are broadened into the baseline, some resonances can still be observed. nih.gov The binding of Co(II) can cause significant changes throughout the spectrum compared to the apo-ligand, affecting a large number of protons within the molecule. nih.gov

For the sulfamate anion itself, ¹H and ¹⁵N NMR spectroscopy can be used to characterize its structure in solution. nih.gov The chemical shifts of the sulfamate NH group are sensitive to the molecular structure. nih.gov Proton-nitrogen correlation experiments like HSQC can provide detailed information on the sulfamate group's environment. nih.gov In the context of this compound, these techniques could potentially probe the interactions between the anion and the paramagnetic metal center in solution, provided the experimental conditions are carefully optimized to mitigate the effects of paramagnetic relaxation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Environments

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, making it indispensable for studying paramagnetic substances like cobalt(II) complexes. rsc.orgnih.gov The high-spin Co(II) ion (with an S=3/2 ground state) in its complexes gives rise to characteristic, highly anisotropic EPR spectra. nih.govnih.gov

The spectra are typically analyzed using an effective spin S'=1/2 model, which arises from the splitting of the S=3/2 ground level into two Kramers doublets. nih.govnih.gov The resulting EPR signals are characterized by effective g-values that are highly sensitive to the coordination geometry and symmetry of the cobalt ion's environment. nih.govresearchgate.net

For Co(II) ions, EPR spectra can distinguish between different coordination sites. For example, signals with g-values around 4.22 are often associated with high-spin Co(II) in rhombically distorted octahedral sites, while signals near g ~ 2.17 can be ascribed to Co(II) in tetrahedral geometries. researchgate.net The EPR spectra of Co(II) complexes often exhibit hyperfine coupling to the ⁵⁹Co nucleus (I=7/2), which provides further information about the electronic structure. rsc.orgresearchgate.net This technique is therefore crucial for confirming the +2 oxidation state of cobalt and for providing a detailed picture of its local coordination sphere within the sulfamate matrix.

Photoluminescence (PL) Studies for Defect Chemistry

Photoluminescence (PL) spectroscopy involves the absorption of photons by a material, which excites it to a higher electronic state, followed by the emission of light as it relaxes back to a lower state. renishaw.com The resulting emission spectrum can reveal information about the electronic structure, band gap, and, importantly, the presence of defects, impurities, or vacancies within a crystal lattice. renishaw.comresearchgate.net

While PL is a key technique for analyzing semiconductor materials and phosphors, its application to pure this compound is less common. researchgate.netiau.ir However, cobalt itself is often used as a dopant to activate luminescence in other materials. For instance, Co(II)-doped zinc silicate (B1173343) can exhibit blue and green emission peaks, making it a potential phosphor material. researchgate.net The luminescence properties in such cases are directly tied to the electronic transitions within the Co(II) ion, which are influenced by the host lattice.

In the context of this compound crystals, PL studies could be employed to investigate intrinsic defects formed during crystal growth. The energy and intensity of any observed luminescence could provide insights into the nature and concentration of these defects, which can influence the material's optical and electronic properties.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature.

For this compound (CSM), TGA-DSC analysis provides critical information about its thermal stability, dehydration, decomposition, and melting point. sphinxsai.com Studies performed under a nitrogen atmosphere show that this compound is thermally stable up to a certain point, after which it undergoes decomposition. sphinxsai.com

A typical thermal analysis of a single crystal of CSM reveals the following events:

Melting: A sharp endothermic peak observed in the DSC trace around 250°C indicates the melting point of the compound. sphinxsai.com

Decomposition: A significant and sharp weight loss is observed in the TGA curve at approximately 375°C. sphinxsai.com This loss, accounting for about 97.98% of the initial mass, corresponds to the complete decomposition of the sample. sphinxsai.com

The thermal decomposition of related hydrated cobalt salts, like cobalt sulfate hexahydrate, often occurs in multiple stages, beginning with the loss of water molecules at lower temperatures, followed by the decomposition of the anhydrous salt to form cobalt oxides at higher temperatures. researchgate.nete3s-conferences.org

| Analysis Type | Observation | Temperature (°C) | Source |

| DSC | Sharp Endotherm (Melting) | ~250 | sphinxsai.com |

| TGA | Sharp Weight Loss (Decomposition) | ~375 | sphinxsai.com |

This table is interactive. Click on the headers to sort.

This thermal profile confirms the stability of the compound up to its melting point and defines its decomposition pathway under inert conditions.

Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal properties of materials. labmanager.comparticletechlabs.com TGA measures the change in mass of a sample as it is heated at a controlled rate, providing information on thermal stability, decomposition temperatures, and composition. labmanager.comparticletechlabs.com DSC, on the other hand, measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transitions, such as melting and crystallization, as well as reaction enthalpies. labmanager.commdpi.com

In the context of cobalt compounds, these methods are used to study their thermal decomposition behavior. For instance, studies on cobalt sulfate hexahydrate have utilized TGA and DTA (Differential Thermal Analysis), a similar technique to DSC, to investigate its decomposition kinetics. researchgate.net The thermal decomposition of this compound and its derivatives is a multi-stage process involving dehydration and subsequent breakdown of the sulfamate group. The specific temperatures and mass losses associated with each stage can be precisely determined using TGA. DSC provides complementary information on the energetic changes occurring during these decomposition steps, indicating whether they are endothermic or exothermic. labmanager.comri.se

Simultaneous Thermal Analysis (STA), which combines TGA and DSC, offers a comprehensive thermal characterization by measuring both mass changes and heat flow concurrently. ri.se This is particularly useful for analyzing complex decomposition processes where multiple reactions may overlap.

Elucidation of Thermal Decomposition Pathways and Intermediate Phases

The thermal decomposition of cobalt-containing compounds often proceeds through several intermediate phases before yielding the final oxide product. For example, the decomposition of basic cobalt carbonate involves dehydroxylation and decarbonation steps, ultimately forming cobalt oxide. csu.edu.cn Similarly, the thermal decomposition of certain cobalt(III) ammine complexes involves a reduction of Co(III) to Co(II). mdpi.com

In the case of this compound, the decomposition pathway is influenced by the surrounding atmosphere. In an inert atmosphere, the decomposition of a related cobalt complex has been shown to produce nanosized metallic cobalt (both hcp and fcc phases) and cobalt(II) oxide (CoO). researchgate.net The decomposition can also lead to the formation of intermediate cobalt(II) compounds. researchgate.netdntb.gov.ua For instance, the decomposition of a carbonatotetraamminecobalt(III) sulfate complex in an inert atmosphere leads to a cobalt(II) compound, Co₂O₁.₁₄₊δ(SO₄)₀.₈₆. researchgate.net In an air atmosphere, the same precursor forms a different intermediate, Co₂O₁.₂₅₊δ(SO₄)₀.₇₅, which is further oxidized to Co₃O₄ at higher temperatures. researchgate.net

The decomposition of other cobalt compounds, such as cobalt hydroxides, also shows distinct stages, including dehydration and dehydroxylation, leading to the formation of Co₃O₄ at relatively low temperatures, which then converts to CoO at higher temperatures. rsc.org The thermal decomposition of [carbonatotetraamminecobalt(III)] iodide begins with the oxidation of the iodide ion by Co(III), followed by the decomposition of the resulting Co(II) complex into Co₃O₄ and other intermediates. dntb.gov.ua In an inert atmosphere, these intermediates can reduce Co₃O₄ to CoO and metallic cobalt. dntb.gov.ua

The final products of the thermal decomposition of this compound are typically cobalt oxides, with the specific oxide phase (CoO or Co₃O₄) depending on the final temperature and the atmosphere.

Kinetic Analysis of Thermal Decomposition (e.g., Coats-Redfern Approximation)

The kinetic analysis of thermal decomposition provides valuable insights into the reaction mechanisms and the energy barriers involved. The Coats-Redfern method is a widely used integral method for determining kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), from non-isothermal thermogravimetric data. researchgate.netredalyc.orgutm.my This method involves fitting the experimental data to various solid-state reaction models. utm.my

The Coats-Redfern approximation has been successfully applied to study the thermal decomposition kinetics of various materials, including cobalt sulfate hexahydrate. researchgate.net The method can help to identify the most probable reaction mechanism by comparing the correlation coefficients obtained for different kinetic models. utm.my For complex, overlapping decomposition reactions, mathematical deconvolution techniques, such as the Fraser-Suzuki function, can be used to separate the individual steps before applying kinetic analysis methods like Coats-Redfern. csu.edu.cn

Several studies have utilized the Coats-Redfern method to analyze the thermal degradation of different materials, demonstrating its utility in determining kinetic parameters. utm.myijcce.ac.ir It is important to note that the selection of the appropriate reaction model is crucial for obtaining meaningful kinetic parameters. redalyc.org

Effect of Nanostructure on Thermal Decomposition Mechanisms

The nanostructure of a material can significantly influence its thermal decomposition behavior. The increased surface area and the presence of a higher number of active sites in nanomaterials can lead to lower decomposition temperatures and altered reaction kinetics compared to their bulk counterparts. mdpi.com

For instance, the morphology of cobalt ferrite (B1171679) nanoparticles, such as nanorods and nanocubes, affects their catalytic and adsorption properties due to differences in surface area. mdpi.com The synthesis of cobalt oxide nanoparticles via the thermal decomposition of precursors like cobalt oxalate (B1200264) nanorods has been shown to be an effective method. doi.org The size and morphology of the resulting nanoparticles can be controlled by the synthesis conditions of the precursor. doi.org

The thermal decomposition of organometallic precursors is a common method for synthesizing nanostructured materials. researchgate.net The choice of precursor and surfactants can control the particle size and magnetic properties of the resulting cobalt nanoparticles. researchgate.net Subtle variations in the precursor, such as the presence of impurities, can strongly influence the thermal decomposition process and the resulting nucleation and growth of nanocrystals. researchgate.net This highlights the critical role of precursor characteristics in determining the properties of the final nanostructured material. The thermal decomposition of cobalt-containing precursors can lead to the formation of various nanostructures, including CoS₂ nanoparticles, by using specific organometallic compounds. kashanu.ac.ir

Electrochemical Characterization Techniques

Voltammetry (Cyclic and Linear Sweep) for Electrochemical Reactions and Deposition Behavior

Voltammetry techniques, including cyclic voltammetry (CV) and linear sweep voltammetry (LSV), are powerful tools for investigating the electrochemical behavior of this compound solutions. These methods provide insights into the deposition and dissolution processes, reaction kinetics, and nucleation mechanisms. atlantis-press.compolimi.it

In a typical cyclic voltammogram for cobalt deposition from a sulfate solution, a cathodic peak corresponding to the reduction of Co²⁺ to metallic cobalt is observed during the forward scan. atlantis-press.comiust.ac.ir Upon reversing the potential scan, an anodic peak appears, which is attributed to the dissolution of the deposited cobalt. iust.ac.ir The presence of multiple peaks in the voltammograms can indicate the formation of different phases or the occurrence of side reactions, such as hydrogen evolution. iust.ac.irscielo.br

The scan rate in voltammetric experiments influences the peak potentials and currents, providing information about the reversibility of the electrochemical reactions. iust.ac.iraip.org For irreversible processes, the peak potentials shift with increasing scan rate. iust.ac.ir LSV is used to study the deposition kinetics and can reveal the influence of solution pH and other parameters on the deposition process. researchgate.net

Studies on the codeposition of nickel and cobalt from sulfamate electrolytes have shown that the concentration of cobalt in the deposit is significantly higher than in the electrolyte, which is attributed to the faster kinetics of Co²⁺ reduction. researchgate.netresearchgate.net The deposition process is often diffusion-controlled, and the nucleation mechanism can be determined from the voltammetric data. aip.org

Chronopotentiometry for Rate-Determining Steps

Chronopotentiometry is an electrochemical technique where a constant current is applied to the working electrode, and the potential is monitored as a function of time. It is particularly useful for determining the rate-determining step in an electrochemical process. ktu.lt

In the context of cobalt deposition from sulfamate electrolytes, chronopotentiometry has been used in conjunction with other techniques, like the rotating disk electrode, to demonstrate that the rate-determining step is the electrochemical reaction itself, which is further complicated by adsorption processes. researchgate.netresearchgate.netnmfrc.org The formation of surface complexes with the sulfamate anion is believed to play a role in the codeposition of nickel and cobalt. researchgate.netnmfrc.org

Coordination Chemistry of Cobaltous Sulfamate and Sulfamate Containing Cobalt Complexes

Ligand Properties of the Sulfamate (B1201201) Anion

The sulfamate anion (H₂NSO₃⁻) exhibits versatile coordination behavior, acting as a crucial component in the formation of various complex structures. Its properties as a ligand, particularly its ability to bridge metal centers, are fundamental to the chemistry of cobaltous sulfamate.

Bidentate Ligand Behavior in Complex Formation

The sulfamate anion can function as a bidentate ligand, coordinating to a metal center through two of its donor atoms. This behavior is particularly noted in the formation of heteronuclear surface complexes. For instance, in the codeposition of nickel and cobalt from sulfamate electrolytes, it is believed that the sulfamate anion acts as a bidentate ligand, bridging the Ni²⁺ and Co²⁺ ions. This bridging facilitates the electrochemical process.

Different Coordination Modes in Coordination Polymers

In coordination polymers, ligands can adopt various binding modes, leading to diverse structural architectures such as one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. While specific crystal structures for this compound polymers are not extensively detailed in the reviewed literature, the closely related sulfate (B86663) anion (SO₄²⁻) in cobalt complexes provides insight into potential coordination behaviors.

The sulfate anion is known to exhibit multiple coordination modes in cobalt(II) coordination polymers:

Bridging Ligand: Sulfate can bridge two metal centers. In a cobalt-pyridine-sulfate polymer, sulfate anions link Co(II) cations to form infinite chains. nih.gov In one such structure, each octahedral Co(II) ion is coordinated to four pyridine (B92270) ligands and two bridging sulfate ions. nih.gov

Chelating and Bridging: In more complex structures, the sulfate ion can simultaneously chelate to one metal center and bridge to another. A polymeric cobalt-sulfate complex with pyridine co-ligands features one Co(II) center with two chelating sulfate anions and another Co(II) center with two bridging sulfate ligands. nih.gov

Variable Bridging Modes: The bridging mode of sulfate can vary even within the same metal system depending on synthesis conditions. iucr.org In a novel cobalt-sulfate-melamine coordination polymer, adjacent cobalt cations are bridged by two bisulfate (HSO₄⁻) anions through Co-O bonds, forming 1D chains. acs.orgnih.gov Another unique structure features a cuboidal core of four cobalt ions and four sulfate anions, where the sulfate adopts a rare μ₃-bridging motif. iucr.org

The nature of co-ligands and their coordination modes, such as the monodentate and bidentate bridging patterns of carboxylate groups, also play a crucial role in determining the final structure of cobalt-based coordination polymers. ajol.info

Complex Formation in Solution

The formation of cobalt-sulfamate complexes in solution is governed by factors such as stoichiometry, the stability of the formed complexes, the nature of the solvent, and the presence of other coordinating species.

Stoichiometry and Stability Constants of Cobalt-Sulfamate Complexes

The stoichiometry of metal-ligand complexes describes the ratio in which the metal and ligand combine. Studies on related cobalt complexes reveal various stoichiometric ratios. For example, spectrophotometric studies of the complexation of Co(II) with salicylhydroxamic acid showed a 1:2 metal-to-ligand ratio. ijsr.net In another study investigating Co(II) complexes with a different ligand, a 1:1 stoichiometry was determined. acs.org Research on Co-BTA complexes also indicated an approximate 1:1 stoichiometry. semanticscholar.org

The stability constant (K) is a critical measure of the strength of the interaction between a metal ion and a ligand in solution. Higher values indicate more stable complexes. For the Co(II)-salicylhydroxamate complex, the stability constant was found to be 5.2 x 10³. ijsr.net The stability of complexes is influenced by several factors, including the nature of the ligand and the metal ion. ijsr.net Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can further characterize the spontaneity and nature of the complexation reaction. ijsr.net

Table 1: Stoichiometry and Stability Constants for Selected Cobalt(II) Complexes

| Ligand | Stoichiometry (Metal:Ligand) | Stability Constant (K) | Reference |

|---|---|---|---|

| Salicylhydroxamic Acid | 1:2 | 5.2 x 10³ | ijsr.net |

| Benzotriazole (BTA) | 1:1 | - | semanticscholar.org |

| L-DOPA | 1:1 (ML), 1:2 (ML₂) | - | ajol.info |

Speciation Studies in Aqueous and Non-Aqueous Media (e.g., Deep Eutectic Solvents)

Speciation refers to the distribution of a chemical element among different chemical species in a system. In aqueous solutions under most geochemical conditions, Co(II) is the stable valence state. libretexts.org The coordination environment significantly influences the properties of the complex. For instance, the [Co(H₂O)₆]²⁺ complex is octahedral. libretexts.org

Deep eutectic solvents (DESs) have emerged as important non-aqueous media for studying metal speciation. A study on Co(II) speciation in an ethylene (B1197577) glycol:choline chloride DES using cobalt sulfate (CoSO₄·7H₂O) revealed significant insights. rsc.orgresearchgate.net

Dominant Species: In the DES containing sulfate, the dominant structure was found to be a tetrahedral [CoCl₃(SO₄)]³⁻ complex, formed through the monodentate coordination of the sulfate anion to the cobalt center. rsc.orgresearchgate.net

Effect of Water: The presence and concentration of water can alter the coordination geometry. In several DESs, Co²⁺ maintains a tetrahedral geometry with low water content (<20 wt%), but transitions to an octahedral geometry as the water content increases to 50 wt%. rsc.orgresearchgate.net

Mixed Ligand Complexes: Simulations suggest that the presence of sulfate can support the formation of mixed-ligand cobalt complexes that include monodentate sulfate, ethylene glycol (EG), water, and chloride. rsc.orgresearchgate.net The extraction of cobalt using natural deep eutectic solvents (NADES) has shown that cobalt can form complexes with high molecular weight compounds. mdpi.com

Effect of Anions and Co-ligands on Cobalt Speciation and Coordination Geometry

The coordination environment around a central cobalt ion is highly sensitive to the nature of the anions and any co-ligands present in the system. rsc.org These components can dictate the final dimensionality and topology of the resulting coordination complex. rsc.org

Anion Influence: The choice of counteranion (e.g., Br⁻, Cl⁻, I⁻, NO₃⁻, or SO₄²⁻) can dramatically alter the structure of cobalt(II) complexes with the same co-ligand. rsc.org For example, with the co-ligand 4,4′-bipyridine-N,N′-dioxide, bromide and chloride anions lead to layered salt structures, while nitrate (B79036) and sulfate anions induce the formation of different interdigitated layer structures. rsc.org

Co-ligand Influence: The introduction of co-ligands leads to the formation of mixed-ligand complexes with diverse structures.

Pyridine-type Ligands: In cobalt-sulfate systems, the addition of pyridine results in 1D coordination polymers where octahedral cobalt centers are bridged by sulfate ions. nih.gov The use of β-picoline as a co-ligand can lead to a unique tetrameric cobalt cluster with a cuboidal [Co₄(SO₄)₄] core. iucr.org

Carboxylate and Benzimidazole Ligands: The combination of isophthalate (B1238265) derivatives and flexible bis(benzimidazole) co-ligands with Co(II) can produce coordination polymers with varied geometries, including trigonal-bipyramidal, octahedral, and tetrahedral centers. researchgate.net The specific architecture of the framework is tuned by the variation of the carboxylate co-ligand. researchgate.net Similarly, angular dicarboxylate ligands can influence whether the resulting structure is a single or double pillared-layer polymer. acs.org

Spin State: The set of ligands also influences the electronic spin state of the Co(II) center. For six-coordinate Co²⁺ with water and ammonia (B1221849) ligands, the high-spin state (S = 3/2) is generally more stable, though the energy difference between high- and low-spin states depends on the specific ligand mix and stereochemistry. acs.org

Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding)

The crystal structure of hydrated cobalt(II) salts provides excellent examples of these interactions. In the solid state, the [Co(H₂O)₆]²⁺ octahedron is a common motif. These aqua ligands are prime donors for hydrogen bonds, interacting with counter-anions and other solvent molecules. For instance, in the crystal structure of cobalt(II) sulfate hexahydrate, the structure consists of sulfate tetrahedra and cobalt-centered water octahedra linked by a comprehensive three-dimensional network of hydrogen bonds. iucr.org Of the twelve hydrogen bonds present in this structure, eleven are between water molecules and sulfate oxygens, with one water-to-water hydrogen bond, demonstrating the extensive nature of this interaction. iucr.org The average distance for these O-H···O hydrogen bonds is approximately 2.8 Å. iucr.org

Similarly, in more complex sulfamate-containing cobalt complexes, such as fac-triaqua(1,10-phenanthroline-κ²N,N′)(sulfato-κO)cobalt(II), the crystal packing is heavily influenced by hydrogen bonding. In this compound, supramolecular layers are formed, sustained by aqua-O—H⋯O(sulfate) hydrogen bonds. iucr.orgresearchgate.netnih.gov These layers are further stacked, with weaker C—H⋯O contacts providing interaction between them. iucr.orgresearchgate.netnih.gov A Hirshfeld surface analysis of this complex revealed that O—H⋯O contacts are the most significant contribution to the intermolecular interactions (44.5%), followed by H⋯H (28.6%) and H⋯C/C⋯H (19.5%) contacts. iucr.orgresearchgate.netnih.gov This highlights the dominance of electrostatic forces, primarily hydrogen bonding, in the molecular packing. iucr.orgresearchgate.net

The nature and directionality of these interactions can be influenced by all components within the crystal lattice, including the ligands, counter-anions, and any co-crystallized solvent molecules. rsc.orgnih.gov In structures like bis-(di-methyl-ammonium) hexa-aqua-cobalt(II) bis-(sulfate) dihydrate, non-coordinating water molecules and dimethylammonium cations connect the sulfate tetrahedra and the [Co(H₂O)₆]²⁺ octahedra through a network of O-H⋯O and N-H⋯O hydrogen bonds, creating a three-dimensional framework. nih.gov The interplay of these various weak interactions ultimately determines the final solid-state structure. nih.gov

| Compound | Interaction Type | Description | Source |

|---|---|---|---|

| Cobalt(II) Sulfate Hexahydrate | O-H···O (Hydrogen Bond) | Extensive 3D network linking [Co(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra. Average bond distance is 2.8 Å. | iucr.org |

| fac-Triaqua(1,10-phenanthroline)(sulfato)cobalt(II) | O-H···O (Hydrogen Bond) | Forms supramolecular layers parallel to the (110) plane. Constitutes 44.5% of intermolecular contacts. | iucr.orgresearchgate.netnih.gov |

| fac-Triaqua(1,10-phenanthroline)(sulfato)cobalt(II) | C-H···O | Weak interactions linking the stacked supramolecular layers. | iucr.orgresearchgate.netnih.gov |

| Bis-(di-methyl-ammonium) hexa-aqua-cobalt(II) bis-(sulfate) dihydrate | N-H···O & O-H···O (Hydrogen Bonds) | Connects sulfate ions and complex cations via non-coordinating water and dimethylammonium cations into a 3D framework. | nih.gov |

Crystal Field Theory Applications in Predicting Coordination Environments

Crystal Field Theory (CFT) is a fundamental model used to explain and predict the electronic structures, colors, and magnetic properties of transition metal complexes, including those of cobalt(II). jove.comlibretexts.org The theory treats ligands as negative point charges that interact with the d-orbitals of the central metal ion. jove.comlibretexts.org These electrostatic interactions cause the five degenerate d-orbitals of the free ion to split into sets of different energies. The specific pattern and magnitude of this splitting (Δ) depend on the geometry of the ligand field and the nature of the ligands. libretexts.org

For cobalt(II), a d⁷ ion, the coordination environment significantly affects its properties. In an octahedral field, which is common for this compound and its hydrates, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The magnitude of the crystal field splitting energy (Δo) determines whether the complex will be high-spin or low-spin.

Weak-field ligands (e.g., H₂O) result in a small Δo. The energy required to pair electrons in the t₂g orbitals is greater than the energy required to promote them to the eg orbitals. This leads to a high-spin configuration (t₂g⁵ eg²) with three unpaired electrons.

Strong-field ligands result in a large Δo, making it energetically more favorable for electrons to pair in the t₂g orbitals, leading to a low-spin configuration (t₂g⁶ eg¹) with one unpaired electron.

The coordination environment of cobalt(II) complexes can often be predicted using CFT. iucr.orgnih.gov For example, in polymeric cobalt-pyridine-sulfate compounds, Co(II) centers are found in octahedral N₄O₂ or N₂O₄ coordination environments, which are consistent with predictions from CFT. iucr.orgnih.govresearchgate.net The magnetic behavior of Co(II) complexes is also dictated by the coordination environment and the resulting crystal field. mdpi.com Analysis of static magnetic data, supported by calculations, can reveal the presence of easy-plane magnetic anisotropy, which is a direct consequence of the crystal field splitting. mdpi.comresearchgate.net

The geometry of the complex is a key determinant of the d-orbital splitting pattern. While octahedral geometry is common, other geometries like tetrahedral or square planar have distinct splitting patterns, which CFT can also predict. libretexts.org For instance, in a tetrahedral field, the d-orbital splitting is inverted and smaller (Δt ≈ 4/9 Δo) compared to an octahedral field. The coordination environments observed in the crystal structures of various cobalt(II) complexes are generally consistent with those predicted by Crystal Field Theory. researchgate.net

| Coordination Environment | d-orbital Splitting Pattern | High-Spin Configuration (Weak Field) | Low-Spin Configuration (Strong Field) | Typical Ligands | Source |

|---|---|---|---|---|---|

| Octahedral | eg > t₂g | t₂g⁵ eg² (3 unpaired e⁻) | t₂g⁶ eg¹ (1 unpaired e⁻) | H₂O (weak), NH₃ (strong) | jove.comlibretexts.org |

| Tetrahedral | t₂ > e | e⁴ t₂³ (3 unpaired e⁻) | (Rarely occurs due to small Δt) | Cl⁻, Br⁻ | libretexts.org |

| Square Planar | dx²-y² > dxy > dz² > (dxz, dyz) | (Complex filling order) | (Complex filling order, typically 1 unpaired e⁻) | CN⁻ | libretexts.org |

Thermodynamic and Kinetic Investigations of Cobaltous Sulfamate Systems

Solution Thermodynamics

The behavior of cobaltous sulfamate (B1201201) in solution is governed by fundamental thermodynamic principles, including its solubility, phase behavior, and ionic interactions.

Cobaltous sulfamate is a reddish-colored solid that is soluble in water. researchgate.net Detailed investigations have produced solubility diagrams for the cobalt sulfamate-water system over a broad temperature range, from -40 to 145°C. researchgate.net These diagrams are essential for understanding how temperature affects the concentration of saturated solutions and for determining the conditions under which solid phases of the salt can be crystallized from the aqueous phase. The stoichiometry of the hydrated compound has been established as Co(NH₂SO₃)₂·xH₂O, with the value of x, the number of water molecules, ranging from 1 to 4. researchgate.net

In contrast, related compounds like cobalt sulfate (B86663) exhibit more complex phase equilibria in aqueous systems, with multiple hydrated forms such as heptahydrate, hexahydrate, and monohydrate, each stable under different temperature and concentration conditions. oulu.fiasianpubs.org For instance, studies on the CoSO₄-H₃PO₄-H₂O system at 30°C show two branches of salt crystallization, corresponding to the formation of hexahydrates and monohydrates as the concentration of phosphoric acid increases. asianpubs.org While these findings relate to cobalt sulfate, they highlight the type of detailed phase studies that are crucial for fully characterizing any water-soluble cobalt salt.

Thermodynamic models are crucial for predicting the properties of electrolyte solutions over wide ranges of concentration and temperature. The Pitzer ion interaction model is a widely used and highly accurate semi-empirical framework for this purpose. frontiersin.orgosti.gov It calculates activity coefficients and other thermodynamic properties in aqueous solutions by considering specific interactions between ion pairs and triplets. frontiersin.orgresearchgate.net The model is based on equations derived from a single expression for the excess Gibbs energy of the solution. frontiersin.org

While extensive Pitzer model parameterization has been performed for systems like aqueous cobalt sulfate (CoSO₄), allowing for accurate calculation of solution properties and phase equilibria, specific Pitzer parameters for this compound are not extensively documented in the reviewed literature. oulu.fi The development of such a model for this compound would require experimental data, such as vapor pressure or solubility measurements, to derive the necessary interaction parameters (β⁽⁰⁾, β⁽¹⁾, and Cᵠ) that describe the behavior of Co²⁺ and NH₂SO₃⁻ ions in solution. osti.gov

The study of ion-solvent and ion-ion interactions is fundamental to understanding the transport properties of electrolyte solutions, such as electrical conductivity. acs.org These interactions are typically investigated by measuring molar conductance at various concentrations and temperatures. ekb.egresearchgate.net From this data, parameters like the limiting molar conductance (Λ₀) and the ion association constant (Kₐ) can be derived, providing insight into how ions move and interact with solvent molecules and each other. acs.org

For similar divalent metal sulfates, like cobalt sulfate, extensive conductometric studies have been carried out in various aqueous and mixed-solvent systems. acs.orgekb.egresearchgate.netresearchgate.netajol.info These studies analyze how factors like temperature, solvent composition, and concentration affect ionic mobility and association. ekb.egresearchgate.net However, specific research detailing the ion-solvent interactions and solution conductivity parameters exclusively for this compound solutions is not prominent in the available scientific literature. Such studies would be necessary to quantify the behavior of this compound in solution and compare it to other cobalt salts.

Reaction Kinetics

The kinetics of this compound are of particular interest in the field of electrochemistry, specifically in the electrodeposition of cobalt and its alloys.

Sulfamate electrolytes are known to form stable and highly efficient solutions for the electrodeposition of cobalt and cobalt-containing alloys, such as Ni-Co. nmfrc.org The deposition of cobalt from a sulfamate bath is kinetically faster than that of nickel, which is a key factor in the anomalous codeposition behavior observed in Ni-Co alloy plating, where the less noble metal (cobalt) deposits preferentially. nmfrc.orgresearchgate.net

Kinetic studies using methods like the rotating-disk electrode and chronopotentiometry have demonstrated that the rate-determining step for the deposition process from a sulfamate electrolyte is the electrochemical reaction itself, which is further complicated by adsorption phenomena on the electrode surface. nmfrc.orgresearchgate.net It is believed that the codeposition mechanism involves the formation of heteronuclear surface complexes with the sulfamate anion acting as a bidentate ligand. nmfrc.orgresearchgate.net The kinetics are also influenced by operating conditions such as pH; for Ni-Co deposition from a sulfamate bath, the Faradaic efficiency shows a complex dependence on pH, peaking at 98.5% in a pH range of 3.5 to 3.8. nmfrc.org An increase in pH from 2 to 3.3 leads to a decrease in cathodic polarization, accelerating the reduction rate of Co²⁺. nmfrc.org

The initial stages of electrodeposition are defined by nucleation and growth, which dictate the morphology and properties of the final deposit. The electrocrystallization of cobalt from simple sulfamate solutions has been studied using electrochemical methods and analyzed with theoretical models like the Sharifker and Hills model. psu.edu

These investigations reveal that the nucleation mechanism is strongly dependent on the electrochemical conditions, particularly the cobalt concentration and the applied overpotential. psu.eduresearchgate.net Research indicates that an increase in either the cathodic potential or the cobalt concentration can cause a shift in the nucleation mechanism from an instantaneous process (where all nuclei form at once at the beginning of the process) to a progressive one (where nuclei form over time). psu.eduresearchgate.net For the deposition of cobalt from a simple sulfamate solution onto a Si/Cu(111) substrate, the nucleation mechanism is found to be instantaneous in nature. psu.edu This instantaneous nucleation under specific conditions allows for the growth of highly textured cobalt deposits. psu.edu

Below is an interactive table summarizing findings on the nucleation of cobalt from sulfamate solutions.

| Parameter | Observation | Influencing Factors | Research Finding |

| Nucleation Type | Can shift between instantaneous and progressive | Cobalt Concentration, Cathodic Potential | An increase in either factor tends to shift the mechanism from instantaneous to progressive. psu.edu |

| Mechanism on Si/Cu(111) | Instantaneous | Substrate, Solution Composition | The specific substrate and a simple sulfamate solution lead to an instantaneous nucleation process. psu.edu |

| Analysis Model | Sharifker & Hills | N/A | Current transients from experiments are compared to theoretical models to determine the mechanism. psu.edu |

Adsorption Phenomena in Electrochemical Systems

In the context of electrochemical deposition, particularly the formation of nickel-cobalt (B8461503) alloys from sulfamate electrolytes, adsorption phenomena play a crucial role in the process kinetics. nmfrc.orgresearchgate.net Investigations utilizing rotating-disk electrode and chronopotentiometric methods have determined that the rate-determining step of alloy deposition is the electrochemical reaction, which is further complicated by adsorption processes at the cathode surface. nmfrc.orgresearchgate.net

The codeposition of nickel (Ni²⁺) and cobalt (Co²⁺) is reportedly influenced by the formation of heteronuclear surface complexes where the sulfamate anion acts as a bidentate ligand. nmfrc.orgresearchgate.net This complex formation is a key aspect of the adsorption mechanism. The adsorption of sulfamate ions can also have an inhibitory effect on the deposition of individual metals. For instance, studies have shown that the deposition of nickel is partially inhibited by the adsorption of sulfamate ions at low polarization. researchgate.net However, this same inhibitory effect was not observed for cobalt deposition. researchgate.net The introduction of additives like saccharin (B28170) can counteract this effect by hindering sulfamate adsorption, which allows nickel deposition to proceed at less cathodic potentials. researchgate.net

Table 1: Adsorption Effects in Sulfamate Electrochemical Systems

| Phenomenon | Description | Observed Effect | Source(s) |

|---|---|---|---|

| Rate-Determining Step | The overall speed of the Ni-Co alloy deposition process. | Identified as the electrochemical reaction, complicated by adsorption. | nmfrc.orgresearchgate.net |

| Sulfamate Anion Adsorption | Adsorption of sulfamate ions (SO₃NH₂⁻) onto the electrode surface. | Partially inhibits nickel deposition at low polarization; no similar inhibition observed for cobalt. | researchgate.net |

| Surface Complex Formation | Formation of heteronuclear complexes involving Ni²⁺, Co²⁺, and sulfamate anions. | Believed to explain the codeposition mechanism, with sulfamate acting as a bidentate ligand. | nmfrc.orgresearchgate.net |

| Effect of Additives (Saccharin) | Introduction of saccharin into the electrolyte. | Appears to hinder sulfamate adsorption, allowing Ni deposition at less cathodic potentials. | researchgate.net |

Hydrolysis and Decomposition Kinetics of Sulfamate Anions in Solution

The stability of the sulfamate anion (SO₃NH₂⁻) in aqueous solutions is governed by its hydrolysis and decomposition kinetics, which are highly dependent on conditions such as pH. nih.gov The decomposition of the sulfamate anion in solution leads to the formation of sulfate (SO₄²⁻) and ammonium (B1175870) (NH₄⁺) cations. researchgate.net In dilute aqueous solutions of methylammonium (B1206745) sulfamate, the degree of hydrolysis can reach 100%. researchgate.net

Kinetic studies on various sulfamate esters, which serve as models for the anion's behavior, have elucidated several mechanistic pathways for its decomposition. The reaction mechanism is significantly influenced by the pH of the solution.

In Acidic to Neutral Conditions (pH ~1-8): Investigations into the hydrolysis of sulfamate esters reveal that a bimolecular nucleophilic substitution (Sₙ2) mechanism is often followed. nih.govresearchgate.net In this pathway, a water molecule acts as the nucleophile, attacking the sulfur atom. nih.govresearchgate.net This leads to the cleavage of the S-O bond and the formation of sulfamic acid and an alcohol (in the case of esters). nih.gov For aryl sulfamate monoanions specifically, some research suggests an Sₙ1 pathway with SO₂NH as an intermediate, tracing this difference from sulfate hydrolysis to the greater stability of the SO₂NH intermediate versus SO₃. acs.org Studies of cyclic sulfamates in concentrated acidic solutions have identified both A-1 and A-2 mechanisms, with a changeover occurring at higher acidities. researchgate.net

In Alkaline Conditions (pH ≥ 6-9 and higher): As the pH increases into the neutral and moderately alkaline range, a dissociative elimination (E1cB) mechanism becomes dominant. nih.govresearchgate.net This route involves the initial ionization of the amino group, followed by the unimolecular expulsion of the leaving group from the resulting ionized ester. nih.gov In more strongly alkaline solutions, a second ionization can occur, forming a dianionic species that then expels the leaving group. nih.gov

Table 2: pH-Dependent Hydrolysis Mechanisms of Sulfamate Derivatives

| pH Range | Dominant Mechanism | Description of Mechanism | Source(s) |

|---|---|---|---|

| Acidic (pH ~1-5) | Sₙ2(S) / A-2 | Associative mechanism where water acts as a nucleophile, attacking the sulfur atom. | nih.govresearchgate.netresearchgate.net |

| Neutral to Moderate Alkaline (pH ~6-9) | E1cB (dissociative) | Involves ionization of the amino group followed by unimolecular expulsion of the leaving group. | nih.govresearchgate.net |

| Strongly Alkaline | E1cB via dianion | Further ionization to a dianionic species, which then expels the leaving group. | nih.gov |

| Solution (Aryl Sulfamates) | Sₙ1 | Unimolecular pathway proceeding through an SO₂NH intermediate. | acs.org |

Advanced Research Applications of Cobaltous Sulfamate in Materials Science and Electrochemistry

Electrochemical Deposition and Electroforming

Electrochemical deposition, or electroplating, using cobaltous sulfamate (B1201201) is a cornerstone of modern manufacturing for high-performance materials. It is particularly crucial in electroforming, a process where a metal layer is deposited onto a mandrel to create a freestanding object.

Mechanisms of Cobaltous Sulfamate Electrodeposition

The electrodeposition of cobalt from a sulfamate bath is a complex process. The rate-determining step is the electrochemical reaction itself, which is further complicated by adsorption phenomena. nmfrc.org It is theorized that the codeposition of nickel and cobalt from sulfamate electrolytes involves the formation of heteronuclear surface complexes, with the sulfamate anion acting as a bidentate ligand. nmfrc.orgresearchgate.net This complex formation is a key factor in the unique properties of the resulting deposits.

The process is diffusion-controlled, following a typical nucleation and growth mechanism. capes.gov.br In acidic solutions, the deposition of iron-group metals like cobalt occurs simultaneously with the discharge of hydronium ions. nmfrc.org As the local pH near the electrode surface rises to around 7, hydrogen evolution can also occur through the reduction of water molecules. nmfrc.org

Anomalous Codeposition in Nickel-Cobalt (B8461503) Alloy Systems from Sulfamate Electrolytes

A notable characteristic of nickel-cobalt electrodeposition from sulfamate baths is the phenomenon of anomalous codeposition. nmfrc.orgresearchgate.net This is where the less noble metal, cobalt, deposits preferentially over the more noble metal, nickel. researchgate.netscirp.org The result is a higher concentration of cobalt in the deposited alloy than in the electrolyte solution. researchgate.net For instance, at a cobalt-to-nickel cation ratio of 0.1 in the electrolyte, the resulting alloy can contain as much as 45% cobalt. nmfrc.orgresearchgate.net When the cation concentrations are equal, the alloy can contain 73% cobalt. nmfrc.orgresearchgate.net

This behavior is attributed to the faster kinetics of cobalt ion reduction compared to nickel ion reduction. nmfrc.orgresearchgate.net The mechanism is not fully understood, but it is believed to be related to the formation of the less noble metal's hydroxide (B78521) precipitate. researchgate.net The presence of bromide ions in the sulfamate bath can further promote the reduction of cobalt ions while inhibiting the reduction of nickel ions. researchgate.net

Influence of Electrolyte Composition on Deposit Properties

The properties of the deposited material are highly sensitive to the composition of the sulfamate electrolyte. Key parameters include pH, metal concentration, and the presence of anion additives.

| Electrolyte Parameter | Effect on Deposit Properties |

| pH | The Faradaic efficiency of Ni-Co deposition is maximized at a pH of 3.5 to 3.8. nmfrc.orgresearchgate.netresearchgate.net An increase in pH from 2 to 5.2 can lead to a 5-7% decrease in the cobalt content of the deposit. nmfrc.orgresearchgate.netresearchgate.net |

| Cobalt Concentration | A small increase in the cobalt concentration in the electrolyte leads to a significant increase in the cobalt content of the alloy. nmfrc.orgresearchgate.net |

| Anion Additives | The addition of bromide ions can increase the cobalt content in the alloy from 30 to 60 at.%. researchgate.net Chloride ions, in contrast, do not have a significant influence on the alloy composition. researchgate.net Citrate (B86180) complexes can help eliminate the incorporation of hydroxides into the deposits, resulting in a low-internal-stress coating. researchgate.net |

The addition of certain organic compounds, like saccharin (B28170), can act as a brightener, leading to the formation of a fine-grained deposit by increasing the number of fresh nucleation sites. scirp.org

Formation of Hydroxide Species and Intermediate Products during Electroreduction

During the electroreduction of cobalt from a sulfamate bath, the local pH at the cathode surface can increase, leading to the formation of hydroxide species. researchgate.net It is believed that Ni-Co deposits from a typical sulfamate electrolyte at a pH of 5, or at current densities higher than 5 A/dm², are likely to include metal hydroxides. researchgate.net The formation of these hydroxides is a key aspect of the anomalous codeposition mechanism. researchgate.net

In some cases, the formation of cobalt hydroxide can interrupt the dissolution of cobalt, leading to a second anodic peak in cyclic voltammetry studies. researchgate.net The presence of citrate complexes in the electrolyte can help to eliminate the incorporation of these hydroxides into the final deposit. researchgate.net

Control of Deposited Material Structure (Crystallographic Orientation, Phase Transitions)

The crystallographic orientation and phase of the deposited material can be controlled by manipulating the deposition parameters. In Ni-Co alloys from sulfamate electrolytes, low cobalt content typically results in a face-centered cubic (fcc) growth orientation. researchgate.net However, when the cobalt content exceeds 60%, the deposit becomes completely hexagonal. researchgate.net

For pure cobalt deposition, the preferred growth orientation is along the (100) direction in an electrolyte without additives. mdpi.com The addition of certain alkynol derivatives can shift the preferred orientation to the (002) direction. mdpi.com This is due to the specific adsorption of these additives onto certain crystal planes, which inhibits their growth and promotes growth along other planes. mdpi.com The choice of substrate can also play a significant role in determining the preferred orientation of the deposited film. psecommunity.orgacs.org

Application in Precision Mold Manufacturing and Electronic Components

This compound is used in the electroplating industry for the manufacturing of precision molds, including those used for compact discs. nih.gov The resulting Ni-Co alloy foils are valuable in various fields as they exhibit excellent properties such as corrosion resistance, ductility, and good strength. scirp.orgscirp.org These properties make them suitable for producing complex-shaped parts like molds, miniature nozzles, and other electronic and aircraft components through electroforming. nmfrc.orgresearchgate.net

The ability to produce bright, fine-grained, and smooth deposits with low residual stress makes this compound electrolytes ideal for these high-precision applications. scirp.orgscirp.org

Photonic Device Fabrication and Nonlinear Optics

Cobalt-containing compounds, including this compound, are materials of interest in the field of photonics, which involves the generation, detection, and manipulation of light. Their utility spans from the fabrication of components for photonic devices to the development of advanced nonlinear optical materials.

Crystal Suitability for Photonic Applications

The suitability of a crystal for photonic applications is determined by several key characteristics, including optical transparency, crystal quality, and, for specific applications, magneto-optical properties. While cobalt(II) sulfamate hydrate (B1144303) is specifically noted for its use in photonic device fabrication fishersci.sechemicalbook.comthermofisher.comlookchem.com, the broader family of cobalt-sulfate-containing crystals demonstrates properties that underscore this applicability.

A critical requirement for many photonic devices is a wide optical transparency window and a low UV cut-off wavelength, which allows the material to be used with a variety of light sources without significant absorption losses. rasayanjournal.co.in For instance, research on related doped crystals highlights that a wide transparency window in the visible region is a key factor for their investigation in photonic device fabrication. rasayanjournal.co.in

The ability to grow large, high-quality single crystals is another prerequisite for fabricating usable optical components. Studies on related compounds, such as ammonium-cobalt sulfate (B86663) hexahydrate (ACSH), have demonstrated the successful growth of large single crystals with good optical quality, a necessary step for their use in optical devices. researchgate.net Furthermore, certain complex cobalt-sulfate coordination polymers can form millimeter-long monocrystals that exhibit unique magneto-optical properties; these crystals have been shown to align along magnetic field lines, a characteristic that is highly useful for applications in magneto-optics. acs.org

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for technologies like frequency conversion (e.g., second-harmonic generation for lasers), optical switching, and data storage. rasayanjournal.co.in Certain cobalt-based sulfate compounds have emerged as promising candidates in this area. researchgate.net The NLO response in some sulfates is attributed to the sulfate (SO4) group itself. researchgate.net

Research into semi-organic crystals has yielded materials with significant NLO properties. A notable example is cobalt thiourea (B124793) sulfate (CTS), a non-centrosymmetric crystal grown by the solvent evaporation method. researchgate.net The NLO property of CTS was confirmed through the Kurtz-Perry powder technique, which measures second-harmonic generation (SHG). The study found that the SHG efficiency of CTS is comparable to that of potassium dihydrogen phosphate (B84403) (KDP), a widely used benchmark NLO material. researchgate.net

Other research has focused on doping existing NLO crystals, such as ammonium (B1175870) dihydrogen phosphate (ADP), with compounds like cobalt (II) sulfate and sulphamic acid. The resulting crystal (CSADP) was tested with an Nd:YAG laser, and the output of a bright green light confirmed its NLO properties, specifically its suitability for second-harmonic generation. rasayanjournal.co.in Third-order NLO properties, such as self-defocusing performance and non-linear absorption, have also been investigated in related cobalt complexes. tandfonline.com

Advanced Fabrication Techniques

This compound serves as a precursor material in various advanced fabrication processes designed to create specialized materials like thin films and nanomaterials. These techniques leverage the chemical properties of the precursor to build structures from the atomic or molecular level up.

Thin Film Deposition (CVD, PVD) using this compound Precursors

This compound is available in forms suitable for use in thin film deposition, including pellets for Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) applications. americanelements.com These techniques are fundamental in the semiconductor and microelectronics industries for creating uniform, conformal layers of material on a substrate. harvard.edugoogle.com

Chemical Vapor Deposition (CVD) involves introducing a volatile precursor into a reaction chamber where it decomposes on a heated substrate, leaving a thin film of the desired material. For cobalt films, metal-organic precursors are often used. harvard.eduresearchgate.net Inorganic precursors like this compound can also be used, though they may present challenges such as lower volatility and higher decomposition temperatures compared to organometallic compounds, which can impact the process conditions required. harvard.edu

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variant of CVD that uses a plasma to decompose the precursor molecules at lower temperatures, making it suitable for temperature-sensitive substrates. impactcoatings.com

Physical Vapor Deposition (PVD) encompasses methods like sputtering, where a target of the material to be deposited is bombarded with high-energy ions, causing atoms to be ejected and deposited on the substrate.

The choice of precursor is critical for achieving high-purity films with specific properties. illinois.edu Using CVD methods allows for the creation of cobalt films on complex 3-D surfaces with smooth morphology, which is an advantage over purely physical methods. illinois.edu

Nanomaterial Synthesis from this compound Precursors (e.g., via Thermal Decomposition)

This compound can serve as a precursor for synthesizing cobalt-based nanomaterials, such as nanoparticles of cobalt metal or cobalt oxides. Thermal decomposition is a common and cost-effective method for this purpose. researchgate.net This process typically involves heating a precursor compound to a temperature at which it breaks down, leaving behind a residue of the desired nanomaterial. researchgate.netmdpi.com

While direct thermal decomposition of this compound is one potential route, a more frequently documented approach involves using a related salt, cobalt sulfate, to first synthesize an intermediate precursor which is then decomposed.

Example Synthesis Route:

Precursor Synthesis: Cobalt sulfate (CoSO₄) is used as a starting material to synthesize a more easily decomposed precursor, such as cobalt oxalate (B1200264) (CoC₂O₄) nanorods. This can be achieved through methods like microemulsion-mediated solvothermal synthesis. doi.org

Thermal Decomposition: The resulting cobalt oxalate precursor is then heated in a controlled atmosphere (e.g., in air in a Muffle furnace at 450 °C). This heating process causes the cobalt oxalate to decompose, yielding cobalt oxide (Co₃O₄) nanoparticles. doi.org

Similarly, cobalt sulfate can be reduced to form cobalt nanoparticles, which are then subjected to heat treatment under different atmospheres to produce either pure cobalt or various cobalt oxide nanoparticles. sci-hub.se The reaction parameters, including temperature, atmosphere, and the structure of the initial precursor, significantly influence the final properties of the synthesized nanomaterials, including their size, crystalline phase, and morphology. researchgate.netdoi.org

Catalytic Applications of Cobaltous Sulfamate and Cobalt Sulfamate Derived Materials

Heterogeneous Catalysis (e.g., Cobalt Oxide Catalysts from Sulfamate (B1201201) Precursors)

Cobaltous sulfamate serves as a valuable precursor for the synthesis of heterogeneous catalysts, particularly cobalt oxides like Co3O4. The properties of the final catalyst are influenced by the precursor used in its synthesis. For instance, cobalt oxide (Co3O4) hierarchical nanostructures have been synthesized from different cobalt precursors, including sulfate (B86663) salts, using methods like low-temperature aqueous chemical growth. researchgate.netdiva-portal.org The choice of precursor has a notable impact on the morphology and, consequently, the catalytic activity of the resulting nanostructured material. researchgate.net

Studies have shown that Co3O4 derived from a sulfate precursor can be an active catalyst. For example, in the total oxidation of propane, a model hydrocarbon reaction, Co3O4 formed by the calcination of a sulfate-derived precursor demonstrated high activity, achieving complete conversion at 230°C. cardiff.ac.uk This high efficiency was linked to the porous nature of the catalyst, which enhances the accessibility of reactants to the catalyst's surface. cardiff.ac.uk Similarly, nickel cobalt oxides synthesized using a sulfate precursor have shown high performance in the oxygen evolution reaction (OER), a key process in water splitting. nih.gov

The use of industrial byproducts as supports for cobalt catalysts derived from sulfamate-related precursors has also been explored. For example, red mud, an industrial waste, has been used as a support for cobalt oxide catalysts. These Co/RM-T catalysts have proven effective in the heterogeneous activation of peroxymonosulfate (B1194676) (PMS) for the degradation of phenol (B47542) in water. acs.org

Photocatalytic Degradation of Organic Pollutants

Cobalt-based materials, sometimes synthesized from sulfamate or sulfate precursors, play a significant role in the photocatalytic degradation of organic pollutants. These processes often involve the generation of highly reactive radical species.

Sulfate Radical Generation in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) based on sulfate radicals (SO₄•⁻) are gaining attention for their effectiveness in breaking down persistent organic pollutants. magtech.com.cnmdpi.comresearchgate.net Cobalt compounds are particularly effective in activating persulfates, such as peroxymonosulfate (PMS), to generate these powerful sulfate radicals. mdpi.comnih.govnih.gov The Co²⁺/PMS system is a well-known homogeneous catalytic process, while heterogeneous catalysis using materials like Co3O4 is also common. gdut.edu.cnmdpi.com

The mechanism involves the decomposition of PMS mediated by cobalt, leading to the formation of strong oxidizing species. nih.gov Cobalt's catalytic activity stems from its ability to cycle between different oxidation states, facilitating the generation of radicals. This cobalt-mediated system is considered a modification of the Fenton reagent and offers advantages due to the high oxidizing strength of sulfate radicals compared to hydroxyl radicals. magtech.com.cnnih.gov

The generation of sulfate radicals can be initiated through various methods, including the use of transition metals like cobalt. magtech.com.cnmdpi.com Cobalt-based catalysts, including those derived from sulfate precursors, have been extensively studied for their catalytic activity and stability in activating PMS and peroxydisulfate (B1198043) (PDS) for water remediation. researchgate.netnih.gov Research has explored homogeneous cobalt ions, cobalt oxides, and supported cobalt composites for this purpose. nih.govmdpi.com

Reaction Kinetics and Mechanisms in Photocatalysis

The kinetics of photocatalytic degradation of organic pollutants often follow pseudo-first-order kinetics. researchgate.netresearchgate.net However, the apparent reaction order can be influenced by various factors, including reactant concentration, light intensity, and the nature of the photocatalyst. frontiersin.org In some cases, what appears to be a first-order reaction may be the result of intrinsic zero-order kinetics, especially when the catalyst surface is saturated with the reactant or when the rate is limited by other factors like electron transfer to oxygen or light supply. frontiersin.org

The Langmuir-Hinshelwood (L-H) model is commonly used to describe the kinetics of photocatalyzed reactions occurring at a solid-liquid interface. researchgate.netfrontiersin.org This model considers the adsorption of the reactant onto the photocatalyst surface as a key step. researchgate.net However, a pseudo-steady state approach, which accounts for the dependence of kinetic parameters on light intensity, is sometimes considered more fundamental. researchgate.netfrontiersin.org

In cobalt-promoted photocatalytic systems, the mechanism involves the generation of electron-hole pairs upon photoexcitation of a semiconductor material (like TiO2 or BiVO4). aston.ac.ukmdpi.com The presence of a cobalt-based co-catalyst can enhance the separation of these charge carriers, preventing their recombination and thereby increasing the photocatalytic efficiency. mdpi.com The photogenerated holes and electrons then initiate redox reactions, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which in turn degrade the organic pollutants. researchgate.netaston.ac.uk

Interactive Data Table: Factors Influencing Photocatalytic Degradation Kinetics

| Factor | Influence on Reaction Rate | Kinetic Model often Applied |

|---|---|---|

| Initial Pollutant Concentration | Rate may increase initially, then plateau or decrease at high concentrations due to surface saturation. frontiersin.org | Langmuir-Hinshelwood researchgate.netfrontiersin.org |

| Photocatalyst Loading | Rate generally increases with loading up to an optimal point, beyond which light scattering can reduce efficiency. researchgate.net | Pseudo-first-order researchgate.netresearchgate.net |

| Light Intensity | Rate is typically a function of light intensity, as it drives the generation of charge carriers. frontiersin.org | Pseudo-steady state models researchgate.netfrontiersin.org |

| pH of the Solution | Affects the surface charge of the photocatalyst and the speciation of the pollutant, influencing adsorption and reaction pathways. researchgate.netresearchgate.net | Not explicitly part of the primary kinetic models, but a critical experimental parameter. |

Role in Redox Reactions and Electron Transfer Processes

The catalytic activity of this compound and its derivatives is fundamentally linked to their role in redox reactions and electron transfer processes. Cobalt's ability to easily shuttle between its Co(II) and Co(III) oxidation states is a key attribute. researchgate.net

In the context of AOPs, the Co(II)/Co(III) redox cycle is crucial for the activation of peroxymonosulfate to generate sulfate radicals. mdpi.comresearchgate.net The presence of certain ligands can facilitate this electron transfer. For example, phosphate (B84403) has been shown to promote the Co(III)/Co(II) reduction, thereby enhancing the generation of sulfate radicals. researchgate.net

Cobalt-based materials also act as electron transfer facilitators in other systems. For instance, cobalt oxide nanoparticles have been used to immobilize proteins like cytochrome c on electrode surfaces, enabling direct electron transfer between the protein's active center and the electrode. researchgate.net This is a critical aspect in the development of biosensors and biocatalytic systems.

The transfer of electrons can occur through either inner-sphere or outer-sphere mechanisms. sapub.org In an inner-sphere mechanism, a bridging ligand connects the oxidant and reductant, while in an outer-sphere mechanism, the electron transfer occurs without a direct bond between the two species. researchgate.netsapub.org The self-exchange reactions between cobalt complexes are examples of outer-sphere electron transfer. researchgate.net

Environmental and Purification Aspects of Cobaltous Sulfamate in Research Contexts

Trace Impurity Removal from Cobaltous Solutions (e.g., Ion Exchange)

In the production of high-purity cobalt compounds, such as cobaltous sulfamate (B1201201), the removal of trace metallic impurities from cobalt-rich solutions is a critical step. The presence of elements like nickel, copper, iron, manganese, and zinc can adversely affect the performance of the final product, particularly in high-technology applications like electroplating and battery manufacturing. puritech.besaimm.co.za Ion exchange (IX) is a widely utilized hydrometallurgical technique for the purification of cobalt solutions due to its high selectivity and efficiency in removing target impurities to very low levels. saimm.co.zapurolite.com

The fundamental principle of ion exchange in this context involves contacting the impure cobalt solution with a solid resin material that has a selective affinity for the impurity ions. google.com Special chelating resins and solvent-impregnated resins are particularly effective for this purpose. saimm.co.za These resins form stronger bonds with impurity metals than with cobalt, allowing for their selective removal from the concentrated cobalt solution. saimm.co.za